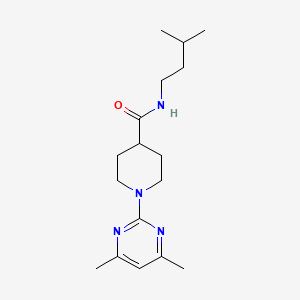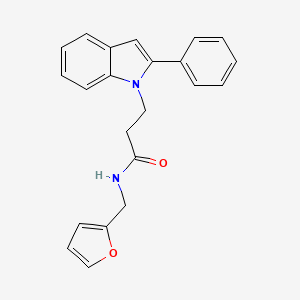![molecular formula C23H21N3O3S B11003129 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}-D-tryptophan](/img/structure/B11003129.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C₁₃H₁₄N₂O₃, and its molecular weight is 246.26 g/mol . This compound combines the acetyl group with the indole side chain of tryptophan, resulting in a unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of N-Acetyl-D-tryptophan involves the acetylation of D-tryptophan. Here’s a simplified synthetic route:
Acetylation of D-tryptophan: D-tryptophan reacts with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form N-Acetyl-D-tryptophan.
Purification: The product is purified using recrystallization or column chromatography.
Industrial Production:: While industrial-scale production methods are not widely documented, the laboratory-scale synthesis can be scaled up for commercial purposes.
Chemical Reactions Analysis
Reactivity:: N-Acetyl-D-tryptophan can undergo various chemical reactions:
Hydrolysis: The acetyl group can be hydrolyzed to regenerate D-tryptophan.
Oxidation: The indole ring can be oxidized under appropriate conditions.
Substitution: The thiazole ring may participate in substitution reactions.
Acetylation: Acetic anhydride or acetyl chloride, pyridine.
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:: The major product of N-Acetyl-D-tryptophan hydrolysis is D-tryptophan. Oxidation may yield various products, including indole derivatives.
Scientific Research Applications
N-Acetyl-D-tryptophan finds applications in:
Biochemical Research: As a modified amino acid, it helps study protein structure and function.
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Industry: Used in the development of novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of N-Acetyl-D-tryptophan’s effects remains an active area of research. It may interact with cellular pathways related to tryptophan metabolism, neurotransmission, or immune responses.
Comparison with Similar Compounds
While N-Acetyl-D-tryptophan is relatively rare, its uniqueness lies in the combination of an acetyl group with the indole ring of tryptophan. Similar compounds include N-Acetyl-L-tryptophan and other acetylated amino acids.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H21N3O3S/c1-14-6-8-15(9-7-14)22-25-17(13-30-22)11-21(27)26-20(23(28)29)10-16-12-24-19-5-3-2-4-18(16)19/h2-9,12-13,20,24H,10-11H2,1H3,(H,26,27)(H,28,29)/t20-/m1/s1 |
InChI Key |
VZQSYADQMAHNOB-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11003049.png)
methanone](/img/structure/B11003057.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11003060.png)

![1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B11003071.png)
![N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11003072.png)
![trans-N-(4-chlorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11003082.png)
![ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate](/img/structure/B11003091.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003103.png)
![methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate](/img/structure/B11003109.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11003120.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11003123.png)
![N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11003126.png)
